molecular formula C23H23NO4 B14078585 (R)-Fmoc-2-Aminooct-7-ynoic acid

(R)-Fmoc-2-Aminooct-7-ynoic acid

Cat. No.: B14078585
M. Wt: 377.4 g/mol
InChI Key: JGAAQTGBSLHOGR-OAQYLSRUSA-N
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Description

®-Fmoc-2-Aminooct-7-ynoic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in organic synthesis and peptide chemistry due to its unique structure, which includes an alkyne functional group. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-Aminooct-7-ynoic acid typically involves several key steps:

    Starting Material: The synthesis begins with the preparation of the alkyne-containing amino acid backbone.

    Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Fmoc-2-Aminooct-7-ynoic acid may involve:

    Large-Scale Synthesis: Utilizing automated peptide synthesizers that can handle large quantities of reagents and solvents.

    Optimization: Reaction conditions are optimized for yield and purity, often involving high-throughput screening of different bases and solvents.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-Aminooct-7-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amino acids or peptides.

Scientific Research Applications

®-Fmoc-2-Aminooct-7-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-Aminooct-7-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-2-Aminooct-7-ynoic acid: The enantiomer of the ®-form, used in similar applications but with different stereochemical properties.

    Fmoc-2-Aminooct-7-ynoic acid: Without specifying the chirality, this compound can be a mixture of both enantiomers.

    Fmoc-2-Amino-3-butynoic acid: A shorter alkyne chain variant with similar protecting group chemistry.

Uniqueness

®-Fmoc-2-Aminooct-7-ynoic acid is unique due to its specific stereochemistry and the presence of an alkyne group, which allows for additional functionalization and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of complex and diverse peptide structures.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

InChI

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1

InChI Key

JGAAQTGBSLHOGR-OAQYLSRUSA-N

Isomeric SMILES

C#CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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